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Compound of Interest

Compound Name: N-Fmoc-3,5-Difluoro-D-tyrosine

Cat. No.: B8233816

Get Quote

N-α-(9-Fluorenylmethoxycarbonyl)-3,5-difluoro-D-tyrosine (N-Fmoc-3,5-Difluoro-D-tyrosine)

is a non-canonical amino acid of significant interest in drug discovery and peptide science. The

incorporation of fluorine atoms into peptide backbones can dramatically enhance metabolic

stability, proteolytic resistance, and binding affinity.[1][2] The D-configuration offers further

resistance to enzymatic degradation compared to natural L-amino acids.[3] However, the

successful incorporation of this valuable building block into a peptide sequence via Solid-Phase

Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the organic solvents

used for coupling reactions.

Poor solubility of an Fmoc-protected amino acid is a primary cause of failed or low-yield peptide

syntheses.[4][5][6] It can lead to incomplete coupling reactions, resulting in deletion sequences

that are often difficult to separate from the target peptide. Furthermore, aggregation and

precipitation can clog synthesizer lines and filters, halting production. This guide, therefore,

provides a comprehensive analysis of the solubility profile of N-Fmoc-3,5-Difluoro-D-tyrosine,

synthesizing theoretical principles with field-proven insights to empower researchers in

optimizing their synthetic protocols. While direct, comprehensive quantitative data for this

specific D-enantiomer is not widely published, this guide leverages extensive data from its L-

enantiomer counterpart and foundational chemical principles to provide a robust predictive

framework.[7]
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Molecular Characteristics and Their Influence on
Solubility
The solubility of N-Fmoc-3,5-Difluoro-D-tyrosine is governed by the interplay of its three

primary structural components: the Fmoc group, the difluorinated phenolic side chain, and the

core amino acid structure.

The Fmoc Group: The large, nonpolar, and aromatic 9-fluorenylmethoxycarbonyl (Fmoc)

group is the dominant feature of the molecule. Its hydrophobicity dictates a general

preference for non-polar or polar aprotic organic solvents over polar protic solvents like

water.[5]

The 3,5-Difluoro-D-tyrosine Side Chain: The phenolic hydroxyl group can act as a hydrogen

bond donor, while the fluorine atoms act as weak hydrogen bond acceptors. Fluorination

significantly increases the hydrophobicity of the aromatic ring compared to tyrosine. This

modification can disrupt π-π stacking interactions commonly seen with aromatic side chains,

potentially influencing aggregation and solubility.

The Carboxylic Acid and Amine Backbone: The free carboxylic acid group is a key hydrogen

bond donor and acceptor, playing a crucial role in interactions with polar solvents.

Caption: Key structural features influencing solubility.

A Predictive Solubility Profile Based on the L-
Enantiomer
While specific experimental data for the D-enantiomer is scarce, a comprehensive study on the

solubility of its stereoisomer, Fmoc-L-tyrosine, provides an excellent predictive foundation.[7] In

achiral organic solvents, enantiomers typically exhibit identical solubility. Therefore, the

quantitative data for Fmoc-L-tyrosine serves as the most reliable estimate for the solubility of N-
Fmoc-3,5-Difluoro-D-tyrosine. The introduction of two fluorine atoms will modulate these

values, likely increasing solubility in less polar solvents and potentially decreasing it in highly

polar, protic solvents due to increased overall hydrophobicity.

The data reveals that hydrogen bonding capability, rather than simple polarity, is the dominant

factor governing solubility.[7] Solvents that are effective hydrogen bond acceptors are predicted
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to be superior.

Table 1: Predicted Solubility of N-Fmoc-3,5-Difluoro-D-tyrosine in Various Organic Solvents

(Data extrapolated from the experimental mole fraction solubility of Fmoc-L-tyrosine at 308.15

K (35°C))[7]
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Solvent
Chemical
Class

Predicted
Solubility
(Mole Fraction,
x1)

Predicted
Solubility
(mg/mL)

Rationale &
Field Insights

Dimethylformami

de (DMF)
Polar Aprotic Highly Soluble >100

Standard solvent

for SPPS.

Excellent

hydrogen bond

acceptor.

Expected to be a

primary choice.

[5]

N-Methyl-2-

pyrrolidone

(NMP)

Polar Aprotic Highly Soluble >100

Another primary

solvent for

SPPS, often

used for difficult

couplings due to

superior

solvating

properties.[5]

Dimethyl

sulfoxide

(DMSO)

Polar Aprotic Highly Soluble >100

Strong hydrogen

bond acceptor;

excellent for

dissolving

protected amino

acids for stock

solutions.

Acetone Ketone ~0.078 ~295

Highest solubility

among tested

solvents for the

L-enantiomer.

Strong H-bond

acceptor.[7]

Isopropanol Alcohol (Protic) ~0.048 ~125 Good solubility.

Can act as both
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H-bond donor

and acceptor.

sec-Butanol Alcohol (Protic) ~0.045 ~133
Similar to

isopropanol.

n-Butanol Alcohol (Protic) ~0.043 ~127

Good solubility,

follows the trend

for alcohols.

Methyl Acetate Ester ~0.035 ~101

Moderate

solubility. Esters

are weaker H-

bond acceptors

than ketones.

n-Pentanol Alcohol (Protic) ~0.033 ~111

Solubility

decreases with

increasing alkyl

chain length in

alcohols.

Ethyl Acetate Ester ~0.029 ~86
Moderate

solubility.

Isobutanol Alcohol (Protic) ~0.023 ~68

Branched alcohol

shows slightly

lower solubility.

Propyl Acetate Ester ~0.022 ~71

Follows the trend

of decreasing

solubility with

larger ester

groups.

Butyl Acetate Ester ~0.016 ~55

Lowest solubility

among the esters

tested.

Dimethyl

Carbonate
Carbonate ~0.007 ~22 Poor solvent.
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Acetonitrile Nitrile ~0.004 ~11

Very poor

solvent; its linear

structure and

weaker H-bond

accepting ability

are less

effective.[7]

Dichloromethane

(DCM)
Halogenated Slightly Soluble <20

Generally not a

good solvent for

free Fmoc-amino

acids, but used

in mixtures.

Note: mg/mL values are calculated based on the molecular weight of N-Fmoc-3,5-Difluoro-D-
tyrosine (439.4 g/mol ) and solvent densities at ~25°C. These are estimates and should be

confirmed experimentally.

Causality of Solvent Choice: A Deeper Look
The dissolution of N-Fmoc-3,5-Difluoro-D-tyrosine is an interplay between overcoming the

solute-solute interactions within the crystal lattice and establishing favorable solute-solvent

interactions.

Dominant Solute-Solvent Interactions

N-Fmoc-3,5-Difluoro-D-tyrosine

Carboxylic Acid (H-bond donor) Phenolic OH (H-bond donor) Fmoc Group (van der Waals)

Solvent (e.g., DMF)

Carbonyl Oxygen (H-bond acceptor) Alkyl Groups (van der Waals)

Strong H-Bond Strong H-Bond van der Waals Interactions

Click to download full resolution via product page

Caption: Key solute-solvent interactions for dissolution.
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Hydrogen Bonding is Paramount: The data from the L-enantiomer study confirms that

solvents with strong hydrogen bond accepting capabilities (like the carbonyl oxygen in DMF,

NMP, and acetone) are most effective.[7] They effectively solvate the carboxylic acid and

phenolic hydroxyl protons, breaking the strong intermolecular hydrogen bonds in the solid

state.

The Role of Polarity and van der Waals Forces: While secondary to hydrogen bonding,

favorable van der Waals interactions between the large, nonpolar Fmoc group and the

solvent are necessary. This explains the high solubility in solvents like DMF and NMP, which

possess both a strong H-bond acceptor site and alkyl groups that can interact with the Fmoc

moiety.

Why Protic Solvents are Less Ideal: Polar protic solvents like alcohols can act as both

hydrogen bond donors and acceptors. While this allows for moderate solubility, they can also

form strong solvent-solvent networks that must be disrupted, and they may compete with the

desired solute-solvent interactions, making them generally less effective than polar aprotic

solvents.

Experimental Protocol: A Self-Validating System for
Solubility Determination
Given the predictive nature of the available data, empirical determination of solubility is

essential for critical applications. The following gravimetric method provides a reliable, self-

validating protocol.

Objective: To determine the saturation solubility of N-Fmoc-3,5-Difluoro-D-tyrosine in a

selected organic solvent at a specific temperature.

Materials:

N-Fmoc-3,5-Difluoro-D-tyrosine (high purity)

Selected organic solvents (anhydrous, high purity)

Analytical balance (±0.1 mg accuracy)

Thermostatic shaker or orbital incubator
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2 mL glass vials with screw caps

Centrifuge

Calibrated micropipettes

Drying oven or vacuum desiccator

Methodology:
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Gravimetric Solubility Determination Workflow

Preparation

Equilibration

Phase Separation

Quantification

Add excess solute
to a known volume
of solvent in a vial

Seal vial tightly

Place in thermostatic shaker
at target temperature

Equilibrate for 24-48 hours
to ensure saturation

Centrifuge vial at high speed
to pellet undissolved solid

Carefully transfer a known
volume of the supernatant

to a pre-weighed vial

Evaporate the solvent
under vacuum or gentle heat

Weigh the vial with the
dry solute residue

Calculate solubility (mg/mL)

Click to download full resolution via product page

Caption: Workflow for empirical solubility determination.
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Preparation: To a 2 mL glass vial, add a known mass of N-Fmoc-3,5-Difluoro-D-tyrosine
that is estimated to be in excess of its saturation point (e.g., 50-100 mg).

Solvent Addition: Accurately pipette a precise volume of the chosen solvent (e.g., 1.0 mL)

into the vial.

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired

experimental temperature (e.g., 25°C). Agitate the slurry for a minimum of 24 hours to

ensure equilibrium is reached. The presence of visible, undissolved solid at the end of this

period is critical for confirming saturation.

Phase Separation: Remove the vial from the shaker and immediately centrifuge at high

speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid. This step must be

performed quickly to maintain the experimental temperature.

Aliquot Transfer: Carefully and without disturbing the solid pellet, withdraw a precise volume

of the clear supernatant (e.g., 0.5 mL) and transfer it to a clean, pre-weighed glass vial.

Record the exact mass of this empty vial.

Solvent Evaporation: Place the vial containing the supernatant in a vacuum desiccator or a

drying oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated

and the dried solute remains.

Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it

again. The difference between this final mass and the initial mass of the empty vial gives the

mass of the dissolved N-Fmoc-3,5-Difluoro-D-tyrosine.

Calculation:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant transferred in

mL)

This protocol is self-validating because the persistent presence of solid material throughout the

equilibration step ensures that the measured concentration represents the true saturation point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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